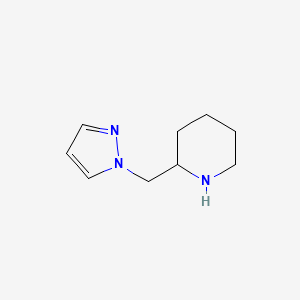

2-(1H-pyrazol-1-ylmethyl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(pyrazol-1-ylmethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-5-10-9(4-1)8-12-7-3-6-11-12/h3,6-7,9-10H,1-2,4-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBQLWNPIRCSIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249393-90-5 |

Source

|

| Record name | 2-(1H-pyrazol-1-ylmethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The core of this synthesis is centered on the N-alkylation of pyrazole with a suitable 2-(halomethyl)piperidine derivative. This document elucidates the strategic considerations behind the synthesis, including a detailed retrosynthetic analysis, the implementation of a protecting group strategy to ensure reaction specificity, and a step-by-step experimental protocol. Mechanistic insights into key reaction steps are discussed to provide a deeper understanding of the underlying chemical principles. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable route to this valuable molecular entity.

Introduction: The Pyrazole-Piperidine Scaffold in Modern Drug Discovery

The convergence of multiple pharmacophoric elements into a single molecular architecture is a cornerstone of modern drug design. The 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold is a prime example of such a strategy, combining the distinct and complementary properties of both the piperidine and pyrazole rings.

-

Piperidine: As one of the most prevalent N-heterocycles in pharmaceuticals, the piperidine ring is a versatile scaffold that can impart improved pharmacokinetic properties, such as increased solubility and optimized pKa, while providing a rigid framework for orienting substituents into specific binding pockets.[1]

-

Pyrazole: Pyrazole and its derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The pyrazole ring can act as a bioisostere for amides or phenols and engage in crucial hydrogen bonding interactions with biological targets.[4]

The combination of these two rings creates a molecule with significant potential for interacting with a wide range of biological targets, making its synthesis a topic of considerable importance for drug discovery programs.[5][6] This guide presents a validated synthetic approach that is both efficient and scalable.

Retrosynthetic Analysis and Strategic Planning

A logical approach to designing the synthesis begins with a retrosynthetic analysis. The primary disconnection of the target molecule, 2-(1H-pyrazol-1-ylmethyl)piperidine, is the C-N bond formed between the pyrazole ring and the methylene bridge.

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis identifies two key synthetic equivalents: the pyrazolide anion (as the nucleophile) and a 2-(halomethyl)piperidine cation (as the electrophile). This immediately suggests that the forward synthesis will involve a nucleophilic substitution reaction, specifically the N-alkylation of pyrazole .

A critical consideration is the reactivity of the piperidine nitrogen. It is both a nucleophile and a base, which could lead to undesirable side reactions such as self-alkylation or reaction with the electrophilic partner. To circumvent this, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions required for N-alkylation and its straightforward removal under acidic conditions.

Therefore, the overall synthetic plan involves four key stages:

-

Protection: Introduction of the Boc group onto a suitable piperidine precursor.

-

Activation: Conversion of the C2-methanol functionality into a good leaving group (e.g., a chloride).

-

Coupling: The core N-alkylation reaction between N-Boc-2-(chloromethyl)piperidine and pyrazole.

-

Deprotection: Removal of the Boc group to yield the final target molecule.

The Core Synthetic Workflow: A Validated Protocol

The following sections provide a detailed, step-by-step methodology for the synthesis, designed for reproducibility and clarity.

Figure 2: Overall synthetic workflow diagram.

Stage 1: Synthesis of N-Boc-2-(chloromethyl)piperidine

The precursor, N-Boc-2-(hydroxymethyl)piperidine, is commercially available or can be readily synthesized from 2-(hydroxymethyl)piperidine and Boc-anhydride. The conversion of the primary alcohol to a chloride is a standard transformation.

Protocol:

-

To a stirred solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, N-Boc-2-(chloromethyl)piperidine, is often a pale yellow oil and can be used in the next step without further purification.

Causality Behind Choices:

-

Thionyl Chloride (SOCl₂): A common and effective reagent for converting primary alcohols to alkyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.

-

Anhydrous Conditions: Thionyl chloride reacts violently with water. Anhydrous conditions are critical to prevent decomposition of the reagent and ensure high yield.

-

Aqueous Work-up: The NaHCO₃ quench neutralizes excess SOCl₂ and the HCl generated, preventing potential side reactions during extraction.

Stage 2: N-Alkylation of Pyrazole

This is the key bond-forming step. The deprotonation of pyrazole to form the nucleophilic pyrazolide anion is critical for the subsequent Sₙ2 reaction.[7]

| Reagent | Molar Eq. | MW ( g/mol ) | Purpose |

| N-Boc-2-(chloromethyl)piperidine | 1.0 | 233.72 | Electrophile |

| Pyrazole | 1.1 | 68.08 | Nucleophile Precursor |

| Sodium Hydride (NaH), 60% in mineral oil | 1.2 | 24.00 (as NaH) | Base for deprotonation of pyrazole |

| N,N-Dimethylformamide (DMF) | - | 73.09 | Aprotic polar solvent |

Table 1: Stoichiometry for the N-Alkylation Reaction.

Protocol:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) carefully.

-

Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C.

-

Add a solution of pyrazole (1.1 eq) in anhydrous DMF dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium pyrazolide salt.

-

Cool the mixture back to 0 °C and add a solution of N-Boc-2-(chloromethyl)piperidine (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by the slow, careful addition of water at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure N-Boc-2-(1H-pyrazol-1-ylmethyl)piperidine.

Mechanistic & Experimental Insights:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates pyrazole (pKa ≈ 14.5), driving the equilibrium towards the formation of the pyrazolide anion.[4]

-

N,N-Dimethylformamide (DMF): An ideal solvent for this reaction. As a polar aprotic solvent, it effectively solvates the sodium cation, leaving a highly reactive "naked" pyrazolide anion, which enhances the rate of nucleophilic attack.[8]

-

Order of Addition: Adding the pyrazole to the NaH suspension first is crucial to pre-form the nucleophile before introducing the electrophile, minimizing potential side reactions.

Stage 3: Deprotection to Yield the Final Product

The final step is the removal of the acid-labile Boc group.

Protocol:

-

Dissolve the purified N-Boc-2-(1H-pyrazol-1-ylmethyl)piperidine (1.0 eq) in a minimal amount of DCM.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) or neat trifluoroacetic acid (TFA, 5-10 eq).

-

Stir the mixture at room temperature for 1-3 hours. Effervescence (isobutylene and CO₂) will be observed.

-

Monitor by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

-

If HCl was used, the product will be the hydrochloride salt. If TFA was used, the trifluoroacetate salt is formed. To obtain the free base, dissolve the residue in water, basify with 1M NaOH to pH > 10, and extract with DCM or ethyl acetate.

-

Dry the organic layers over Na₂SO₄, filter, and concentrate to yield 2-(1H-pyrazol-1-ylmethyl)piperidine as the free base.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the piperidine ring protons, the methylene bridge protons, and the three distinct protons of the pyrazole ring.

-

¹³C NMR: Confirmation of the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Determination of the molecular weight, confirming the elemental composition (e.g., via HRMS).

Conclusion

The synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine is reliably achieved through a well-planned, multi-step sequence centered around the N-alkylation of pyrazole. The strategic use of an N-Boc protecting group is paramount to prevent side reactions and ensure a high yield of the desired product. The protocols detailed in this guide are robust and scalable, providing a solid foundation for the production of this valuable heterocyclic compound for applications in pharmaceutical research and development.

References

-

Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-9. DOI: 10.1016/j.bmcl.2003.12.004. Available from: [Link]

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

Sunil K, et al. (2024). Synthesis, Characterization, Antimicrobial, Theoretical and in-Silico Studies of Novel Piperidine Fused Pyrazole Derivatives. Indo American Journal of Pharmaceutical Research, 14(01). Available from: [Link]

-

Lupachev, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7383. DOI: 10.3390/molecules27217383. Available from: [Link]

-

Sánchez-Migallón, A., et al. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. DOI: 10.1021/acs.joc.2c00980. Available from: [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. DOI: 10.3390/molecules23010134. Available from: [Link]

- N-alkylation method of pyrazole. (1996). Google Patents.

-

Gusev, D., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(24), 17298. DOI: 10.3390/ijms242417298. Available from: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved January 20, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). Molecules, 23(9), 2339. DOI: 10.3390/molecules23092339. Available from: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. Available from: [Link]

- Synthetic method of 2-chloromethylpyridine hydrochloride. (2020). Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iajpr.com [iajpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(1H-pyrazol-1-ylmethyl)piperidine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(1H-Pyrazol-1-ylmethyl)piperidine

Introduction

The convergence of distinct heterocyclic scaffolds into single molecular entities is a cornerstone of modern medicinal chemistry. The 2-(1H-pyrazol-1-ylmethyl)piperidine framework exemplifies this strategy, uniting the conformational flexibility and basicity of a saturated piperidine ring with the aromatic, hydrogen-bonding capabilities of a pyrazole moiety. Piperidine and its derivatives are among the most significant synthetic fragments in drug design, present in numerous classes of pharmaceuticals.[1] Similarly, the pyrazole core is a "privileged structure," known to impart a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4]

The combination of these two rings via a methylene linker creates a versatile three-dimensional structure with significant potential for molecular recognition. Related pyrazolo-piperidine structures have demonstrated potent and diverse pharmacological activities, acting as Factor Xa inhibitors for anticoagulation therapy and as multi-target agents against HIV by inhibiting viral entry and reverse transcriptase.[5][6]

This technical guide provides a comprehensive overview of the core chemical properties of 2-(1H-pyrazol-1-ylmethyl)piperidine, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, robust synthetic strategies, detailed spectroscopic characterization, chemical reactivity, and its promising applications as a scaffold in medicinal chemistry.

Molecular Structure and Physicochemical Properties

The structure of 2-(1H-pyrazol-1-ylmethyl)piperidine features a piperidine ring substituted at the 2-position with a methyl group that is, in turn, linked to the N1 position of a pyrazole ring. This arrangement imparts specific chemical characteristics crucial for its behavior in both chemical and biological systems.

The piperidine ring typically adopts a stable chair conformation to minimize steric strain.[7] The pyrazolylmethyl substituent can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable. The presence of two nitrogen atoms with different electronic environments—a basic, sp³-hybridized secondary amine in the piperidine ring and two sp²-hybridized nitrogens in the aromatic pyrazole ring—dictates the molecule's polarity and reactivity.

Quantitative physicochemical properties are summarized in Table 1. These values are estimated based on the constituent fragments and data from structurally similar molecules, providing a reliable baseline for experimental design.

Table 1: Predicted Physicochemical Properties of 2-(1H-Pyrazol-1-ylmethyl)piperidine

| Property | Value | Source/Rationale |

| Molecular Formula | C₉H₁₅N₃ | Calculated from structure |

| Molecular Weight | 165.24 g/mol | Calculated from structure[8] |

| XLogP3-AA (Lipophilicity) | ~0.8 - 1.2 | Estimated based on analogue (2R,5R)-2-methyl-5-(1H-pyrazol-4-yl)piperidine[8] |

| Hydrogen Bond Donors | 1 | The N-H of the piperidine ring[8] |

| Hydrogen Bond Acceptors | 2 | The pyridine-like nitrogen of the pyrazole ring and the piperidine nitrogen[8] |

| pKa (Piperidinium ion) | ~10.5 - 11.2 | Estimated based on piperidine (pKa ~11.22)[7] |

| Solubility | Low in neutral water; high in acidic aqueous solutions | The basic piperidine nitrogen allows for the formation of soluble hydrochloride salts[9] |

| Rotatable Bond Count | 2 | C-C bond between the ring and methylene, and C-N bond between methylene and pyrazole |

Synthesis Strategies

The synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine can be approached through several reliable synthetic routes. The most direct method involves the N-alkylation of pyrazole with a pre-functionalized piperidine derivative. A retrosynthetic analysis reveals the key bond disconnection between the pyrazole nitrogen and the methylene bridge.

Caption: Stepwise workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Protection of Piperidine:

-

To a solution of piperidine-2-methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: The Boc group protects the highly nucleophilic secondary amine, preventing it from interfering in the subsequent alkylation step. [10] * Work up the reaction by washing with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-piperidine-2-methanol.

-

-

Activation of the Hydroxyl Group:

-

Dissolve the product from Step 1 (1.0 eq) in pyridine or DCM with a base like triethylamine at 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

-

Stir at 0 °C for 1 hour and then at room temperature until TLC analysis indicates completion.

-

Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate creates an excellent leaving group for the subsequent Sₙ2 reaction.

-

Quench with cold water and extract with ethyl acetate. Purify by column chromatography.

-

-

N-Alkylation of Pyrazole:

-

To a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of pyrazole (1.2 eq) in DMF dropwise.

-

Stir for 30 minutes at room temperature.

-

Add a solution of N-Boc-2-(tosyloxymethyl)piperidine (1.0 eq) in DMF.

-

Heat the mixture to 60-70 °C and stir for 8-12 hours.

-

Causality: NaH is a strong base that deprotonates pyrazole, generating the pyrazolate anion, which is a potent nucleophile for attacking the electrophilic carbon bearing the tosylate group. [10] * Cool, quench with saturated NH₄Cl solution, and extract with ethyl acetate. Purify by column chromatography.

-

-

Deprotection:

-

Dissolve the purified product from Step 3 in DCM.

-

Add trifluoroacetic acid (TFA, 10 eq) or a solution of 4M HCl in dioxane.

-

Stir at room temperature for 2-4 hours.

-

Causality: Strong acid cleaves the acid-labile Boc protecting group, liberating the free secondary amine.

-

Evaporate the solvent and excess acid. Triturate with diethyl ether to precipitate the final product, often as a dihydrochloride salt if HCl is used. [11]

-

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on analogous structures reported in the literature. [11] Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Notes |

| Pyrazole H-3 | ~7.50 (d) | ~139.5 | Doublet, coupled to H-4. |

| Pyrazole H-5 | ~7.45 (d) | ~129.7 | Doublet, coupled to H-4. |

| Pyrazole H-4 | ~6.22 (t) | ~105.3 | Triplet, coupled to H-3 and H-5. |

| Methylene (-CH₂-) | ~4.10 (m, 2H) | ~57.0 | Complex multiplet due to diastereotopicity and coupling to chiral center C2. |

| Piperidine H-2 | ~3.50 (m, 1H) | ~58.5 | Multiplet, adjacent to the substituent. |

| Piperidine H-6 (eq) | ~3.00 (m, 1H) | ~46.5 | Equatorial proton, typically downfield. |

| Piperidine H-6 (ax) | ~2.85 (m, 1H) | ~46.5 | Axial proton, typically upfield. |

| Piperidine N-H | ~2.20 (br s, 1H) | - | Broad singlet, exchangeable with D₂O. |

| Piperidine H-3,4,5 | ~1.40 - 1.90 (m, 6H) | ~29.0, ~25.0, ~24.0 | Overlapping multiplets of the remaining ring protons. |

Reference data for predictions from 1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole. [11] Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): Expected to show a strong protonated molecular ion peak [M+H]⁺ at m/z 166.13.

-

Fragmentation: Common fragmentation pathways would include the loss of the pyrazole ring (m/z 68) leading to a fragment at m/z 98, or cleavage at the benzylic-like position to give a pyrazolylmethyl cation (m/z 81).

Chemical Reactivity and Stability

The reactivity of 2-(1H-pyrazol-1-ylmethyl)piperidine is dominated by the nucleophilic and basic character of the piperidine nitrogen.

-

Basicity and Salt Formation: The piperidine nitrogen is a strong base and will be readily protonated by acids to form salts (e.g., hydrochlorides). This property is often exploited to improve aqueous solubility and crystallinity. [9]* N-Alkylation and N-Acylation: The secondary amine can react with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives. This provides a handle for further functionalization, allowing the molecule to be incorporated into larger structures.

-

Reactions of the Pyrazole Ring: The pyrazole ring is relatively electron-rich and aromatic, making it stable to many conditions. It can undergo electrophilic substitution (e.g., nitration, halogenation), though typically requiring harsher conditions than benzene.

-

Stability: The compound is stable under standard laboratory conditions. As a secondary amine, it may be susceptible to long-term air oxidation. Storage under an inert atmosphere is recommended for long-term preservation.

Applications in Medicinal Chemistry and Drug Development

The 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold is a valuable building block for creating molecules with potential therapeutic applications. Its utility stems from the synergistic combination of its constituent parts.

Caption: The dual role of the scaffold in molecular recognition.

-

Scaffold for Diverse Libraries: The piperidine nitrogen serves as a convenient attachment point for diversification, enabling the rapid synthesis of libraries for high-throughput screening.

-

Neurological and Psychiatric Disorders: The piperidine moiety is a common feature in centrally acting drugs. Combined with pyrazole, which also has known CNS activity, this scaffold is a promising starting point for developing agents targeting neurological disorders. [9]* Infectious Diseases: The antimicrobial properties of both pyrazole and certain piperidine derivatives suggest potential applications in developing new anti-infective agents. [4][9]* Enzyme Inhibition: The structure can be tailored to fit into enzyme active sites. For example, related pyrazolyl piperidine molecules have been designed as potent and selective inhibitors of Factor Xa, a key enzyme in the coagulation cascade. [5]The pyrazole can form specific hydrogen bonds while the piperidine or its substituents can occupy hydrophobic pockets.

-

Antiviral Agents: A notable study demonstrated that pyrazolo-piperidines can act as multi-target HIV-1 inhibitors, blocking viral entry through chemokine receptors (CCR5/CXCR4) and inhibiting the viral enzyme reverse transcriptase. [6]This highlights the scaffold's ability to present pharmacophoric features that interact with multiple, distinct biological targets.

Conclusion

2-(1H-Pyrazol-1-ylmethyl)piperidine is a heterocyclic compound of significant interest due to its hybrid structure, which merges the favorable physicochemical properties of piperidine with the versatile biological activity of pyrazole. Its synthesis is achievable through well-established chemical transformations, and its structure can be unambiguously confirmed using standard spectroscopic techniques. The inherent reactivity of the piperidine nitrogen provides a straightforward path for chemical elaboration, making it an ideal scaffold for the construction of diverse chemical libraries. Given the proven therapeutic relevance of related structures, 2-(1H-pyrazol-1-ylmethyl)piperidine stands out as a high-potential building block for the discovery of next-generation therapeutics.

References

-

Nikpassand, M., et al. (2023). Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine. ResearchGate. [Link]

-

Gundla, R., et al. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. ResearchGate. [Link]

-

PubChem. (2R,5R)-2-methyl-5-(1H-pyrazol-4-yl)piperidine. National Center for Biotechnology Information. [Link]

-

Lupachev, N. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4991. [Link]

-

MDPI. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors. [Link]

-

Quiroga, J., & Trilleras, J. (2014). Recent advances in the synthesis of new pyrazole derivatives. In Advances in Heterocyclic Chemistry Research. [Link]

-

PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". Royal Society of Chemistry. [Link]

-

Cheméo. Chemical Properties of 2-Methylpiperidine. [Link]

-

Sreeramulu, J., et al. (2011). Synthesis of some new pyrazolo- pyrazole derivatives containing indoles with antimicrobial activity. Der Pharma Chemica, 3(5), 301-309. [Link]

-

Svete, J., et al. (2019). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3242. [Link]

-

Frédérick, R., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Medicinal Chemistry Letters, 6(7), 753-757. [Link]

-

Wikipedia. Piperidine. [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

Oniga, S., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 493-500. [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69. [Link]

-

Grygorenko, O. O., et al. (2011). Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Chemistry of Heterocyclic Compounds, 47, 559-569. [Link]

-

Aggarwal, N., & Kumar, R. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(2), 75-86. [Link]

- Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

ResearchGate. (2015). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. [Link]

-

Royal Society of Chemistry. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst. [Link]

-

NIH. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. [Link]

-

Zhang, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(15), 2399-2413. [Link]

-

PubChem. US10023570, Example 120. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2008). Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. [Link]

-

PubMed. Synthesis of 2-[4-(4-iodophenyl)-1-piperazinylmethyl]-1,3,4-oxadiazole and its potential application in the indirect iodination of carbonyl compounds. [Link]

-

National Institute of Standards and Technology. Piperazine. NIST WebBook. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. societachimica.it [societachimica.it]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. (2R,5R)-2-methyl-5-(1H-pyrazol-4-yl)piperidine | C9H15N3 | CID 125501613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride [smolecule.com]

- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 2-(1H-pyrazol-1-ylmethyl)piperidine and its Isomeric Scaffolds in Drug Discovery

This technical guide provides an in-depth exploration of the 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold, a heterocyclic structure of increasing interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific data for the 2-substituted isomer, this document will also draw upon the more extensively characterized 4-substituted isomer, 4-((1H-pyrazol-1-yl)methyl)piperidine, to provide a comprehensive understanding of the chemical class. We will delve into the synthesis, physicochemical properties, and pharmacological potential of these valuable building blocks.

Introduction: The Pyrazole-Piperidine Core

The conjugation of a pyrazole ring with a piperidine moiety creates a molecular scaffold with significant potential in medicinal chemistry. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The piperidine ring, a ubiquitous feature in many pharmaceuticals, imparts favorable pharmacokinetic properties such as improved solubility and the ability to cross biological membranes.[3][4] The combination of these two pharmacophores in structures like 2-(1H-pyrazol-1-ylmethyl)piperidine offers a promising starting point for the design of novel therapeutics.

This guide will provide a detailed overview of the chemical identity, synthesis, and potential applications of this important molecular scaffold, with a focus on the practical aspects relevant to drug discovery and development.

Chemical Identity and Physicochemical Properties

A precise CAS (Chemical Abstracts Service) number for 2-(1H-pyrazol-1-ylmethyl)piperidine is not readily found in major chemical databases, suggesting it is a novel or less common compound. However, its positional isomer, 4-((1H-pyrazol-1-yl)methyl)piperidine, is characterized, often as its dihydrochloride salt with the CAS number 956075-57-3.[5] The properties of this isomer provide a valuable reference point for understanding the general characteristics of this class of compounds.

| Property | Value (for 4-((1H-pyrazol-1-yl)methyl)piperidine dihydrochloride) | Reference |

| CAS Number | 956075-57-3 | [5] |

| Molecular Formula | C₉H₁₇Cl₂N₃ | [5] |

| Molecular Weight | 238.16 g/mol | [5] |

| IUPAC Name | 4-((1H-pyrazol-1-yl)methyl)piperidine dihydrochloride | [5] |

| Synonyms | 4-(1H-pyrazol-1-ylmethyl)piperidine | [5] |

Spectral Data Interpretation

While specific spectral data for the 2-substituted isomer is not available, general characteristics can be predicted based on the structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the piperidine ring protons, and the methylene bridge connecting the two rings. The chemical shifts of the piperidine protons would be informative in confirming the substitution pattern (2- versus 4-position).

-

¹³C NMR: The carbon NMR would show distinct signals for the carbons in the pyrazole and piperidine rings, as well as the methylene linker.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule, which can be used to confirm its identity.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic N-H stretching frequencies for the piperidine and C-H, C=N, and C=C stretching frequencies for the pyrazole ring.

Synthesis and Manufacturing

The synthesis of pyrazol-1-ylmethyl-piperidine scaffolds can be achieved through several synthetic routes. A common and effective method involves the N-alkylation of pyrazole with a suitable piperidine-containing electrophile.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: preparation of the electrophilic piperidine precursor, followed by the nucleophilic substitution reaction with pyrazole. For the synthesis of the 2-substituted isomer, one would start with 2-(chloromethyl)piperidine or a similar derivative.

Detailed Experimental Protocol (Hypothetical)

The following is a plausible, step-by-step methodology for the synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine. This protocol is based on established chemical principles for N-alkylation reactions.

-

Preparation of 2-(Chloromethyl)piperidine Hydrochloride:

-

To a solution of 2-(hydroxymethyl)piperidine in an appropriate solvent such as dichloromethane, add thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

-

The resulting hydrochloride salt of 2-(chloromethyl)piperidine can be isolated by filtration or evaporation of the solvent.

-

-

N-Alkylation of Pyrazole:

-

In a flask, combine pyrazole, a base such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).

-

Add the 2-(chloromethyl)piperidine hydrochloride to the mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product can then be purified using column chromatography to yield the final 2-(1H-pyrazol-1-ylmethyl)piperidine.

-

The choice of a suitable base and solvent is crucial for the success of the N-alkylation step, as it influences the reaction rate and can help to minimize side reactions.

Applications in Drug Discovery and Development

The pyrazole-piperidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of this scaffold have shown promise in a variety of therapeutic areas.

Pharmacological Relevance

-

Anticancer Activity: Many pyrazole derivatives have been investigated as anticancer agents, often functioning as kinase inhibitors.[2]

-

Anti-inflammatory Effects: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Antimicrobial Properties: Certain compounds containing the pyrazole moiety have demonstrated antibacterial and antifungal activity.[2]

-

Central Nervous System (CNS) Activity: The piperidine ring is a common feature in drugs that target the CNS, and its inclusion can facilitate brain penetration.[6]

Drug Discovery Workflow

The development of new drugs based on the 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold would typically follow a structured workflow, starting from the initial hit identification and proceeding through lead optimization and preclinical studies.

Chemical Reactivity and Further Functionalization

The 2-(1H-pyrazol-1-ylmethyl)piperidine molecule offers several sites for further chemical modification, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

Piperidine Nitrogen: The secondary amine of the piperidine ring can be functionalized through reactions such as acylation, alkylation, or sulfonylation. This is a common strategy to modulate the physicochemical properties of the molecule.

-

Pyrazole Ring: The pyrazole ring can undergo electrophilic substitution, typically at the 4-position, allowing for the introduction of various substituents.

-

Piperidine Ring Carbons: While less reactive, the C-H bonds on the piperidine ring can be functionalized through modern C-H activation methodologies.

Conclusion

The 2-(1H-pyrazol-1-ylmethyl)piperidine scaffold represents a promising area for further research and development in medicinal chemistry. While the specific properties of this isomer are not yet widely documented, the known activities of related pyrazole-piperidine derivatives suggest a high potential for the discovery of novel therapeutic agents. The synthetic routes are accessible, and the scaffold offers multiple points for diversification, making it an attractive starting point for drug discovery campaigns. Further investigation into the synthesis, characterization, and biological evaluation of 2-(1H-pyrazol-1-ylmethyl)piperidine and its derivatives is highly warranted.

References

-

[No Author]. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC. Available at: [Link]

-

Arumugam, N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8565. Available at: [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. OUCI. Available at: [Link]

-

AKos Consulting & Solutions. (n.d.). 4-((1H-Pyrazol-1-yl)methyl)piperidine dihydrochloride, 95% Purity. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]

-

PubChem. (n.d.). (2R,5R)-2-methyl-5-(1H-pyrazol-4-yl)piperidine. Available at: [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

-

Bekhit, A. A., & Abdel-Aziem, A. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(11), 873-903. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. calpaclab.com [calpaclab.com]

- 6. (2R,5R)-2-methyl-5-(1H-pyrazol-4-yl)piperidine | C9H15N3 | CID 125501613 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-(1H-pyrazol-1-ylmethyl)piperidine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 2-(1H-pyrazol-1-ylmethyl)piperidine. As direct experimental data for this specific molecule is not yet widely available in peer-reviewed literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and drawing comparisons with structurally analogous compounds, we present a detailed forecast of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of 2-(1H-pyrazol-1-ylmethyl)piperidine. This guide is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

2-(1H-pyrazol-1-ylmethyl)piperidine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both piperidine and pyrazole moieties in a wide range of biologically active molecules. The piperidine ring is a common scaffold in many pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. Similarly, the pyrazole ring is a versatile pharmacophore known for a broad spectrum of biological activities. The linkage of these two heterocyclic systems via a methylene bridge creates a novel chemical entity with potential for unique pharmacological applications.

Accurate and unambiguous structural confirmation is a cornerstone of chemical research and drug development. Spectroscopic techniques are the primary tools for achieving this. This guide provides a detailed predictive analysis of the key spectroscopic data for 2-(1H-pyrazol-1-ylmethyl)piperidine, offering a baseline for researchers synthesizing or working with this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2-(1H-pyrazol-1-ylmethyl)piperidine is predicted to exhibit distinct signals corresponding to the protons of the piperidine ring, the pyrazole ring, and the interconnecting methylene group. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-3' (pyrazole) | ~7.5 | d | 1H | J ≈ 2.0 |

| H-5' (pyrazole) | ~7.4 | d | 1H | J ≈ 1.5 |

| H-4' (pyrazole) | ~6.2 | t | 1H | J ≈ 2.0 |

| -CH₂- (linker) | ~4.1 | s | 2H | - |

| H-2 (piperidine) | ~2.9 - 3.1 | m | 1H | |

| H-6eq (piperidine) | ~2.8 - 2.9 | m | 1H | |

| H-6ax (piperidine) | ~2.3 - 2.5 | m | 1H | |

| H-3, H-4, H-5 (piperidine) | ~1.1 - 1.8 | m | 6H | |

| NH (piperidine) | ~1.5 - 2.5 | br s | 1H |

Rationale for Predicted Chemical Shifts:

-

Pyrazole Protons (H-3', H-4', H-5'): The protons on the pyrazole ring are in an aromatic environment and are expected to appear in the downfield region of the spectrum. The specific shifts are predicted based on data for N-alkylated pyrazoles. The coupling patterns (doublet, triplet, doublet) are characteristic of a 1,4-disubstituted pyrazole system.

-

Methylene Linker (-CH₂-): The protons of the methylene bridge are adjacent to the electron-withdrawing pyrazole ring and the piperidine nitrogen, leading to a predicted downfield shift to around 4.1 ppm. The signal is expected to be a singlet as there are no adjacent protons to couple with.

-

Piperidine Protons (H-2, H-3, H-4, H-5, H-6): The protons on the piperidine ring will exhibit complex multiplets due to diastereotopicity and conformational flexibility. The proton at C-2, being adjacent to the substituted nitrogen, is expected to be the most downfield of the ring protons. The remaining piperidine protons will appear in the more upfield region, typical for aliphatic cyclic amines. The broad singlet for the NH proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Experimental Protocol for ¹H NMR Spectroscopy

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-5' (pyrazole) | ~139 |

| C-3' (pyrazole) | ~129 |

| C-4' (pyrazole) | ~106 |

| -CH₂- (linker) | ~55 |

| C-2 (piperidine) | ~58 |

| C-6 (piperidine) | ~47 |

| C-3 (piperidine) | ~26 |

| C-5 (piperidine) | ~24 |

| C-4 (piperidine) | ~25 |

Rationale for Predicted Chemical Shifts:

-

Pyrazole Carbons (C-3', C-4', C-5'): The aromatic carbons of the pyrazole ring will resonate in the downfield region, with C-5' and C-3' being the most deshielded due to their proximity to the nitrogen atoms. C-4' is expected to be the most upfield of the pyrazole carbons.

-

Methylene Linker (-CH₂-): This carbon is attached to two nitrogen atoms, resulting in a significant downfield shift.

-

Piperidine Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts of the piperidine carbons are predicted based on substituted piperidine analogs. C-2, being adjacent to the substituted nitrogen, will be the most downfield of the piperidine ring carbons. The other carbons will appear at typical aliphatic chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For 2-(1H-pyrazol-1-ylmethyl)piperidine, the molecular formula is C₉H₁₅N₃, and the monoisotopic mass is 165.1266 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 165 | [M]⁺ (Molecular Ion) |

| 164 | [M-H]⁺ |

| 95 | [C₅H₅N₂]⁺ (Pyrazolylmethyl cation) |

| 84 | [C₅H₁₀N]⁺ (Piperidine radical cation) |

| 81 | [C₄H₅N₂]⁺ (Pyrazolyl cation) |

| 70 | [C₄H₈N]⁺ |

Rationale for Predicted Fragmentation:

The fragmentation of 2-(1H-pyrazol-1-ylmethyl)piperidine under EI-MS is expected to be initiated by the ionization of one of the nitrogen atoms. The most likely fragmentation pathways include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a common fragmentation pathway for piperidine derivatives. This can lead to the loss of a hydrogen radical to form the ion at m/z 164.

-

Cleavage of the methylene bridge: The bond between the methylene linker and the piperidine ring can cleave, leading to the formation of the pyrazolylmethyl cation at m/z 95 and a piperidine radical.

-

Piperidine ring fragmentation: The piperidine ring itself can undergo fragmentation to produce characteristic ions such as m/z 84 and 70.

Experimental Protocol for Mass Spectrometry

A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source is recommended for accurate mass determination.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3500 | N-H stretch (piperidine) | Medium, broad |

| 3100 - 3150 | C-H stretch (pyrazole, aromatic) | Medium |

| 2850 - 2950 | C-H stretch (aliphatic) | Strong |

| ~1550 | C=N stretch (pyrazole) | Medium |

| ~1450 | C-H bend (aliphatic) | Medium |

| ~1250 | C-N stretch | Medium |

Rationale for Predicted Absorptions:

-

N-H Stretch: The N-H bond of the secondary amine in the piperidine ring will give a characteristic broad absorption in the 3300-3500 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches from the pyrazole ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the piperidine and methylene groups will be observed below 3000 cm⁻¹.

-

C=N Stretch: The C=N stretching vibration of the pyrazole ring is expected around 1550 cm⁻¹.

-

C-N Stretch: The C-N stretching vibrations will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy

A Fourier-transform infrared (FTIR) spectrometer is typically used. The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for 2-(1H-pyrazol-1-ylmethyl)piperidine. The presented ¹H NMR, ¹³C NMR, MS, and IR data are based on sound spectroscopic principles and comparisons with closely related molecules. Researchers and drug development professionals can use this guide as a valuable resource for the characterization and confirmation of this novel compound. It is important to note that actual experimental values may vary slightly depending on the specific experimental conditions.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-Depth Technical Guide to the Prospective Crystal Structure of 2-(1H-pyrazol-1-ylmethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffolds of pyrazole and piperidine are cornerstones in medicinal chemistry, frequently incorporated into novel chemical entities to modulate pharmacological activity and pharmacokinetic properties. The molecule 2-(1H-pyrazol-1-ylmethyl)piperidine represents a fundamental linkage of these two key pharmacophores. While a definitive, publicly accessible crystal structure for this specific compound is not available as of the date of this guide, this document serves as a comprehensive technical roadmap for its determination and analysis. We will explore the foundational principles and provide a detailed, field-proven workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-(1H-pyrazol-1-ylmethyl)piperidine. This guide is designed to equip researchers with the necessary protocols and theoretical understanding to elucidate its three-dimensional structure, thereby unlocking insights into its conformational preferences, intermolecular interactions, and potential as a building block in drug design.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery and development, the precise knowledge of a molecule's three-dimensional structure is paramount. It dictates how a molecule interacts with biological targets, influences its physical properties such as solubility and stability, and governs its packing in the solid state, which is critical for formulation. 2-(1H-pyrazol-1-ylmethyl)piperidine combines the planarity and hydrogen bonding capabilities of the pyrazole ring with the conformational flexibility of the piperidine ring. A crystal structure would provide invaluable data on:

-

Conformational Analysis: Determining the preferred orientation of the piperidine ring (chair, boat, or twist-boat) and the rotational freedom around the methylene bridge connecting the two rings.

-

Intermolecular Interactions: Identifying the key hydrogen bonds, van der Waals forces, and potential π-stacking interactions that govern the crystal packing. These interactions are crucial for understanding solid-state properties and can serve as a model for interactions with protein binding sites.

-

Pharmacophore Modeling: Providing precise geometric parameters for use in computational chemistry, aiding in the design of more complex derivatives with optimized binding affinities.

Given the absence of an experimentally determined structure, the following sections outline the logical and scientifically validated pathway to achieve this goal.

Part I: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction analysis.

Synthetic Pathway

A plausible and efficient synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine can be achieved via N-alkylation of pyrazole with a suitable piperidine-derived electrophile. The causality behind this choice lies in the nucleophilicity of the deprotonated pyrazole and the commercial availability of the piperidine starting materials.

Experimental Protocol: Synthesis of 2-(1H-pyrazol-1-ylmethyl)piperidine

-

Deprotonation of Pyrazole: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of pyrazole (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating the formation of the sodium pyrazolide salt.

-

N-Alkylation: To the resulting solution of sodium pyrazolide, add a solution of 2-(chloromethyl)piperidine hydrochloride (1.0 equivalent) in anhydrous THF. The use of the hydrochloride salt may require the addition of a non-nucleophilic base like triethylamine (2.2 equivalents) to liberate the free amine for subsequent reaction or, more likely, direct use of a protected 2-(chloromethyl)piperidine, such as the N-Boc derivative, to avoid side reactions.

-

Reaction and Work-up: Reflux the reaction mixture overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(1H-pyrazol-1-ylmethyl)piperidine.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for 2-(1H-pyrazol-1-ylmethyl)piperidine.

Crystallization Strategies

Growing single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and technique is critical. For a molecule like 2-(1H-pyrazol-1-ylmethyl)piperidine, which possesses both hydrogen bond donors (piperidine N-H) and acceptors (pyrazole nitrogens), a variety of solvents should be screened.

Experimental Protocol: Crystallization

-

Solvent Screening: Begin by dissolving a small amount of the purified compound (5-10 mg) in various solvents (0.5 mL) with heating, such as ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation: Prepare saturated solutions of the compound in the promising solvents from the screening. Filter the solutions through a syringe filter into clean vials. Cover the vials with a cap pierced with a few small holes to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: This technique is highly effective for growing high-quality crystals.

-

Liquid-Liquid: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent in which the compound is insoluble (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

-

Solid-Liquid: Place the solid compound in a vial and place it in a larger sealed jar containing a solvent in which the compound is sparingly soluble. The solvent vapor will slowly condense onto the solid, creating a concentrated solution from which crystals may grow.

-

Table 1: Recommended Crystallization Screening Conditions

| Technique | Good Solvent (inner vial) | Poor Solvent (outer jar) | Temperature |

| Slow Evaporation | Ethanol | N/A | Room Temp. |

| Slow Evaporation | Acetonitrile | N/A | Room Temp. |

| Vapor Diffusion | Dichloromethane | Hexane | Room Temp. |

| Vapor Diffusion | Ethyl Acetate | Pentane | 4 °C |

Part II: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction. This process involves data collection, structure solution, and refinement.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, such as those equipped with a CCD area detector, are commonly used.[1]

Experimental Protocol: Data Collection

-

Crystal Mounting: A well-formed crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a cryoloop.

-

Data Acquisition: The crystal is cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[1] The diffractometer rotates the crystal through a series of angles, and for each orientation, a diffraction pattern is collected. Software, such as Bruker's SMART or Agilent's CrysAlis, is used to control the data collection process.[1][2]

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz-polarization effects). This step is typically performed using software like SAINT.[1]

-

Structure Solution: The initial atomic positions are determined from the diffraction data. This is often achieved using direct methods, as implemented in programs like SHELXS.[1]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[1] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[3]

Diagram of the X-ray Crystallography Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Anticipated Structural Features and Data Analysis

Based on the known structures of related compounds, we can anticipate several key features in the crystal structure of 2-(1H-pyrazol-1-ylmethyl)piperidine.

Table 2: Predicted Crystallographic and Structural Parameters

| Parameter | Predicted Value/Feature | Rationale/Comparison |

| Crystal System | Monoclinic or Triclinic | Common for small organic molecules.[1][4][5] |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Most organic molecules crystallize in centrosymmetric space groups. |

| Piperidine Conformation | Chair | This is the lowest energy conformation for piperidine rings.[6] |

| Intermolecular Interactions | N-H···N hydrogen bonds | The piperidine N-H is a good hydrogen bond donor, and the sp² nitrogen of the pyrazole is a good acceptor. This is a highly probable interaction that could lead to the formation of chains or dimers.[1] |

| Torsion Angle | C(piperidine)-C(methylene)-N(pyrazole)-N | This will define the relative orientation of the two rings and is a key conformational parameter. |

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF). This file contains all the necessary information to describe the structure, including unit cell parameters, atomic coordinates, and bond lengths/angles. This data can be visualized using programs like Mercury or ORTEP and deposited in a public database like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[7]

Conclusion

While the crystal structure of 2-(1H-pyrazol-1-ylmethyl)piperidine remains to be experimentally determined, this guide provides a robust and comprehensive framework for its elucidation. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully obtain and analyze this valuable structural information. The resulting data will not only contribute to the fundamental understanding of this compound's solid-state behavior but will also provide a critical foundation for its application in medicinal chemistry and materials science.

References

-

Kang, S. K., Son, K. S., Park, J. E., Kim, D. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567–o568. [Link]

-

Abdel-Wahab, B. F., Al-Ghamdi, A. M., El-Hiti, G. A., Al-Shaalan, N. H. (2014). 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o266. [Link]

-

Fun, H. K., Ooi, C. W., Basil, A., Yathirajan, H. S. (2009). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o870. [Link]

-

Kang, S. K., Son, K. S., Park, J. E., Kim, D. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. ResearchGate. [Link]

-

Krasavin, M., Korsakov, M., Lukin, A., Zubenko, A., et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3109. [Link]

-

PubChem. 2-(1h-pyrazol-1-ylmethyl)piperidine. PubChem. [Link]

- Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

-

Thieme Chemistry. Synthesis of Piperazin-2-ones. [Link]

-

PubChem. (2R,5R)-2-methyl-5-(1H-pyrazol-4-yl)piperidine. PubChem. [Link]

-

Wang, L., Zhang, H., Li, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 429. [Link]

-

Wang, M. L., Xu, Z. F. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1287. [Link]

-

Yousif, M. N., Salih, N. Y., Ahmed, A. A., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(10), 14358–14365. [Link]

-

Metwally, A. M., El-Sayed, M. E. A., El-Hiti, G. A., et al. (2024). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 66–71. [Link]

-

Wang, B. L., Zhu, H. W., Li, Z. M., et al. (2022). Crystal structure of methyl 2-(4-(2-(cyclopentyl-amino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C34H36N4O5. Zeitschrift für Kristallographie - New Crystal Structures, 237(1), 103-106. [Link]

-

Parkin, A., Oswald, I. D. H., Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(Pt 2), 219–227. [Link]

Sources

- 1. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of piperazine, piperidine and morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

The Ascendant Therapeutic Potential of Pyrazole-Piperidine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles is paramount. Among the myriad of heterocyclic scaffolds, the pyrazole-piperidine framework has emerged as a "privileged structure." This is due to its remarkable versatility in engaging with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide offers an in-depth exploration of the multifaceted biological activities of pyrazole-piperidine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate and harness the therapeutic potential of this promising class of compounds. We will delve into the core anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, elucidating their mechanisms of action, presenting key structure-activity relationships, and providing robust experimental protocols for their evaluation.

The Architectural Advantage: Understanding the Pyrazole-Piperidine Scaffold

The pyrazole-piperidine scaffold is a hybrid molecular architecture that combines the key features of two pharmacologically significant heterocycles: pyrazole and piperidine.

-

Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, the pyrazole moiety is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with various enzymatic and receptor targets.

-

Piperidine: A six-membered saturated heterocyclic amine, the piperidine ring is a common motif in numerous natural products and synthetic drugs. Its conformational flexibility and basic nitrogen atom are crucial for molecular recognition and binding to biological targets. The incorporation of a piperidine moiety can enhance the pharmacological activity of a compound.

The fusion or linkage of these two scaffolds results in a three-dimensional structure with a defined spatial arrangement of functional groups, which is often key to potent and selective biological activity. The ability to readily modify both the pyrazole and piperidine rings allows for extensive structural diversification, enabling the fine-tuning of physicochemical properties and pharmacological profiles.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Pyrazole-piperidine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of pyrazole-piperidine derivatives are often attributed to their ability to interfere with critical cellular processes that are dysregulated in cancer.

-

Kinase Inhibition: Many pyrazole-piperidine derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. For instance, some derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. By arresting the cell cycle, these compounds can prevent the uncontrolled division of cancer cells.

-

Induction of Apoptosis: A hallmark of effective anticancer drugs is the ability to induce programmed cell death, or apoptosis, in malignant cells. Pyrazole-piperidine derivatives have been shown to trigger apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain pyrazole-piperidine derivatives have been found to inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death.

-

DNA Intercalation and Damage: Some derivatives exert their cytotoxic effects by binding to the minor groove of DNA, interfering with DNA replication and transcription, and ultimately leading to cell death.

Figure 1: Key anticancer mechanisms of pyrazole-piperidine derivatives.

In Vitro Evaluation of Anticancer Activity: A Step-by-Step Protocol

The initial assessment of the anticancer potential of novel pyrazole-piperidine derivatives is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding:

-

Harvest logarithmically growing cells and determine cell viability using a hemocytometer or automated cell counter.

-

Seed

-

Unlocking the Therapeutic Potential of 2-(1H-pyrazol-1-ylmethyl)piperidine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity 2-(1H-pyrazol-1-ylmethyl)piperidine presents a compelling scaffold for therapeutic innovation, integrating the pharmacologically significant pyrazole and piperidine moieties. As this molecule is not extensively characterized in existing literature, this guide provides a comprehensive, technically-focused framework for the systematic identification and validation of its potential therapeutic targets. By leveraging a multi-pronged strategy encompassing computational prediction, chemoproteomic screening, and rigorous biophysical and cell-based validation, researchers can efficiently navigate the early stages of drug discovery. This document serves as a detailed roadmap, offering not only theoretical grounding but also actionable experimental protocols and data interpretation strategies tailored to empower scientific investigation into this promising compound class.

Introduction: Deconstructing a Privileged Scaffold

The confluence of a pyrazole ring and a piperidine structure in 2-(1H-pyrazol-1-ylmethyl)piperidine suggests a high potential for biological activity. Pyrazole-containing drugs are well-established in medicine, with over 40 approved by the FDA for a range of conditions, acting as anti-inflammatory, antipsychotic, and analgesic agents.[1][2] The pyrazole nucleus often serves as a bioisostere for other aromatic rings, enhancing physicochemical properties and providing crucial hydrogen bond donor and acceptor capabilities for target engagement.[2] Similarly, the piperidine ring is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals and natural alkaloids, contributing to a wide array of pharmacological effects.[3]

The combination of these two "privileged" structures in 2-(1H-pyrazol-1-ylmethyl)piperidine necessitates a systematic and unbiased approach to unravel its mechanism of action. This guide outlines a logical workflow, beginning with broad, predictive methods and progressively narrowing the focus to specific, validated targets.

Phase 1: In Silico Target Prediction - Charting the Possibilities

Given the novelty of 2-(1H-pyrazol-1-ylmethyl)piperidine, the initial phase of target identification should leverage computational methods to generate a landscape of probable protein targets. This in silico approach is cost-effective and provides a strong foundation for subsequent experimental work.[4] The core principle is to use the molecule's structure to predict its interactions with a vast library of known protein structures.

Rationale for a Dual-Pronged Computational Strategy

A robust in silico workflow should employ both ligand-based and structure-based methods to maximize the probability of identifying high-quality candidate targets.

-

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.[5] By comparing the 2D and 3D features of 2-(1H-pyrazol-1-ylmethyl)piperidine to databases of compounds with known targets (e.g., ChEMBL), we can infer potential targets.

-

Structure-Based Approaches (Reverse Docking): This technique "docks" the three-dimensional conformation of our compound into the binding sites of a large number of protein crystal structures.[6] The algorithm then calculates a binding affinity score for each protein, ranking them as potential targets.

Hypothetical In Silico Screening Workflow

Predicted Target Classes Based on Scaffold Analysis

Based on the known activities of pyrazole and piperidine derivatives, the following protein families are likely to emerge as high-ranking candidates from in silico screening:

-

Kinases: A significant number of pyrazole-containing drugs are kinase inhibitors.[7] Key targets could include Janus kinases (JAKs), Akt serine/threonine kinase 1 (AKT1), and Epidermal Growth Factor Receptor (EGFR).[7][8]

-